Axitinib-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

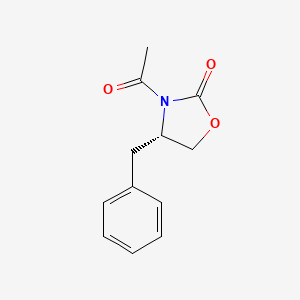

Axitinib-d3 is a deuterated form of axitinib, a small molecule tyrosine kinase inhibitor developed by Pfizer. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The deuterated form, this compound, contains three deuterium atoms, which can enhance the pharmacokinetic properties of the compound by slowing down its metabolic rate.

Applications De Recherche Scientifique

Axitinib-d3 has several scientific research applications, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium content.

Biology: Studied for its effects on cellular signaling pathways and its potential to inhibit angiogenesis.

Medicine: Investigated for its therapeutic potential in treating various cancers, particularly renal cell carcinoma.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Target of Action

Axitinib-d3 is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, this compound can effectively block angiogenesis .

Mode of Action

This compound selectively blocks the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3 . This inhibition prevents the activation of these receptors, thereby blocking the signal transduction pathways that lead to angiogenesis. As a result, the growth and metastasis of tumors are inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By inhibiting VEGFR-1, VEGFR-2, and VEGFR-3, this compound disrupts the VEGF signaling pathway, which plays a crucial role in angiogenesis . Experimental studies have suggested that the biochemical effects of Axitinib in hepatocellular carcinoma (HCC) might be regulated by its associated genes and affected signaling cascades, such as VEGFR2/PAK1, CYP1A2, CaMKII/ERK, Akt/mTor, and miR-509-3p/PDGFRA .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics within the clinical dose range . It has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of this compound is in agreement with what is expected based on the plasma half-life of the drug . This compound is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration . The mean absolute bioavailability of this compound is 58% . It is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . This compound is eliminated via hepatobiliary excretion with negligible urinary excretion .

Result of Action

The primary result of this compound’s action is the inhibition of angiogenesis, which leads to the prevention of tumor growth and metastasis . By blocking the formation of new blood vessels, this compound starves the tumor of the nutrients it needs to grow and spread .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors or inducers can significantly affect the metabolism of this compound, thereby altering its plasma concentrations and potentially its efficacy . Furthermore, the efficacy and safety of this compound may also be influenced by the patient’s hepatic function, as this compound is primarily metabolized in the liver .

Analyse Biochimique

Biochemical Properties

Axitinib-d3, like Axitinib, is a multi-targeted tyrosine kinase inhibitor. It inhibits VEGFR1, VEGFR2, VEGFR3, and PDGFRβ . These receptors are involved in angiogenesis, a process crucial for tumor growth and metastasis. By inhibiting these receptors, this compound can effectively block angiogenesis, thereby inhibiting tumor growth .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to decrease non-voiding contraction and increase the micturition interval and micturition volume in bladder cells . It also alleviates urothelial denudation, angiogenesis, mast cell infiltration, and fibrosis . In cancer cells, this compound inhibits angiogenesis, vascular permeability, and blood flow .

Molecular Mechanism

The primary mechanism of action of this compound is thought to be the inhibition of vascular endothelial growth factor receptors 1–3, c-KIT, and PDGFR . This enables it to inhibit angiogenesis, the formation of new blood vessels by tumors . It was also proposed that it might act by inducing autophagy, as some other tyrosine kinase inhibitors, like sorafenib .

Temporal Effects in Laboratory Settings

This compound has shown sustained levels in the retinal pigment epithelium–choroid–sclera (RCS) and retina throughout the duration of studies after a single suprachoroidal injection . This suggests that this compound has a long-lasting effect on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on renal cell carcinoma, this compound showed significant therapeutic effects at a dosage of 1 mg/kg

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive .

Transport and Distribution

This compound, like Axitinib, is highly bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . It is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 hours of oral administration . This compound is eliminated via hepatobiliary excretion with negligible urinary excretion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Axitinib-d3 involves the incorporation of deuterium atoms into the axitinib molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring the efficient incorporation of deuterium atoms while maintaining the integrity of the axitinib molecule.

Purification: Using techniques such as chromatography to isolate and purify the deuterated compound.

Analyse Des Réactions Chimiques

Types of Reactions

Axitinib-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxide, sulfone, and various substituted derivatives of this compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sunitinib: Another tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Sorafenib: A multi-kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.

Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Uniqueness of Axitinib-d3

This compound is unique due to its deuterium content, which enhances its pharmacokinetic properties. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs. Additionally, this compound’s selective inhibition of VEGFRs makes it a potent anti-angiogenic agent with significant therapeutic potential.

Propriétés

IUPAC Name |

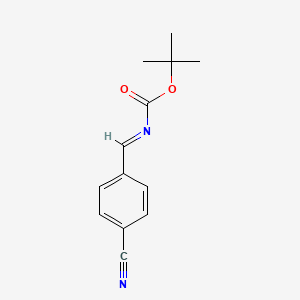

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuteriomethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITAVMQDGBJQJZ-VOTVRPQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(7-hydroxybicyclo[2.2.1]hept-5-en-2-yl)-, (endo,anti)- (9CI)](/img/new.no-structure.jpg)

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)